Tebufenpyrad is a commercialized insecticide. Research around tebufenpyrad accidentally led to the discovery of the fungicidal lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide [].
Relevance:
Compound Description:
This compound (abbreviated as 1a in the original paper []) emerged as a fungicidal lead compound during research related to the insecticide tebufenpyrad [].
HNPC-A9229 represents a highly optimized pyrimidin-4-amine derivative discovered during the search for novel pesticides []. This compound showcases excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of several commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam []. Importantly, HNPC-A9229 exhibits lower toxicity to rats compared to its precursor, 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine [].
U7 is a pyrimidin-4-amine derivative that exhibits broad-spectrum insecticidal and fungicidal activity []. It demonstrates potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. U7 inhibits acetylcholinesterase (AChE) with a distinct binding mode compared to the commercial insecticide flufenerim [].
Similar to U7, U8 is another pyrimidin-4-amine derivative that demonstrates broad-spectrum insecticidal and fungicidal activity []. It exhibits potent activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis []. U8 also inhibits acetylcholinesterase (AChE) with a distinct binding mode compared to the commercial insecticide flufenerim [].
T4 is a pyrimidin-4-amine derivative synthesized and tested for its pesticidal activities []. This compound shows excellent acaricidal activity against Tetranychus urticae, with potency comparable to the commercial acaricide cyenopyrafen [].
T15, another pyrimidin-4-amine derivative, was synthesized and evaluated for its pesticidal activity []. It exhibits superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole [].
This compound is a thieno[3,2-d]pyrimidin-4-amine derivative that exhibits inhibitory activity against Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd) []. In the presence of the cytochrome bcc : aa 3 (QcrB) inhibitor Q203, compound 19 displayed ATP IC50 values ranging from 6 to 18 μM against various Mycobacterium strains [].
This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized via a coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The compound was characterized by spectral analysis and further investigated through docking studies [].
Compound 22b is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1) []. It demonstrates strong binding affinity to RIPK1 (KD = 0.004 μM), potent enzymatic inhibition (IC50 = 0.011 μM), good kinase selectivity, and the ability to protect cells from necroptosis []. Additionally, compound 22b exhibited excellent antimetastasis activity in a B16 melanoma lung metastasis model and favorable pharmacokinetic properties [].
MPC-6827
Compound Description:
MPC-6827 is an anticancer agent that has progressed to Phase II clinical trials. Researchers synthesized a series of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as potential bioisosteres of MPC-6827 [].
This compound is a pyrido[2,3-d]pyrimidin-4-amine derivative synthesized using a microwave-assisted Dimroth rearrangement, starting from 2-aminonicotinonitrile []. This method offered a time-saving and high-yielding approach compared to traditional heating methods [].
13an is a multikinase inhibitor derived from a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives developed for the treatment of triple-negative breast cancer (TNBC) []. This compound exhibits potent inhibitory activity against Src, KDR, and several kinases involved in the MAPK signaling pathway []. 13an demonstrated potent anti-TNBC activities in vitro and in vivo, along with good pharmacokinetic properties and low toxicity [].
GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) []. It is orally available and inhibits PERK activation in cells, showing efficacy in inhibiting the growth of a human tumor xenograft in mice [].
Relevance:
Compound Description:
This compound acts as a highly selective and potent inhibitor of RET kinase, especially its gatekeeper mutants (V804L or V804M) commonly implicated in thyroid carcinoma []. This particular derivative demonstrates superior efficacy compared to existing RET inhibitors like cabozantinib and vandetanib []. Notably, it significantly inhibits the growth of thyroid cancer-derived TT cell lines and Ba/F3 cells harboring various RET mutations []. Docking studies reveal that the incorporated isoxazole moiety enhances binding affinity by forming an additional hydrogen bond with Lys758 [].
Compound L is a pyrimidine derivative used as a ligand to synthesize a copper(II) complex, [CuLCl2] []. The complex formation is consistent regardless of the Cu:L molar ratio [].
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines
Compound Description:
This series of compounds was designed as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) []. Within this series:
Compound 5a exhibited potent and selective EGFR inhibitory activity with an IC50 of 36.7 nM [].
Compounds 4b and 5a showed notable antiproliferative activity against various cancer cell lines, including leukemia, central nervous system cancers, and non-small cell lung cancers overexpressing EGFR, with GI50 values around 10 nM [].
Mechanistically, 4b induced S-phase cell cycle arrest, while 5a caused G0/G1 arrest and increased P27(kip) expression [].
Compound Description:
This compound is a crucial intermediate in synthesizing a novel class of deoxycytidine kinase (dCK) inhibitors []. Researchers developed a practical, cost-effective synthesis for 1a involving a four-step telescoped process starting from 2,4-dichloro-5-fluoropyrimidine, achieving a 68% overall yield []. This method proved advantageous compared to a Mitsunobu-based approach [].
This compound is a nicotinonitrile derivative whose structure was characterized via X-ray diffraction, revealing a non-planar conformation and various intramolecular and intermolecular interactions [].
FB is a compound for which various crystal forms, including cocrystals, solvates, and hydrates, have been prepared and characterized using techniques like X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry []. The study focused on understanding the hydrogen bonding patterns and conformational preferences of FB in different solid forms [].
These compounds were synthesized and tested for their antiproliferative activity against the A375 human melanoma cell line []. Within this series, cyclic sulfamide derivatives (IIIa, IIIb, and IIIe) exhibited the most potent activity []:
IIIe showed an IC50 of 1.9 µM, displaying more potent activity than the reference drug Sorafenib (IC50 = 5.6 µM) [].
This series comprises seven compounds, six of which are fluorinated, characterized using 1H, 13C, 19F, and 2D NMR techniques (COSY, HMBC, and HSQC) [].
Relevance:
Compound Description:
These compounds represent a class of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors, specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies []. They were developed through structure-based design from N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives []. These inhibitors bind to Fe(II) in the KDM active site, and substituents on the pyrazole moiety can interact with the histone peptide substrate binding site [].
Relevance:
This series of compounds was designed as potential V600EBRAF inhibitors, inspired by the structures of established V600EBRAF inhibitors []. The compounds link a terminal sulfonamide moiety to a pyrimidine ring through an ethylamine or propylamine bridge [].
Relevance:
Compound Description:
This group of compounds represents a novel class of selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors []. They were synthesized and evaluated for their ability to modulate the immune system, with potential applications in cancer treatment [].
This series of compounds was synthesized and evaluated for antifungal activity []. Within this series:
Compound 8IIId showed superior activity against Valsa mali (EC50 = 1.93 mg/L) compared to the commercial fungicide boscalid (EC50 = 6.71 mg/L) [].
Chiral derivatives of 8IIId, specifically 8Vc, exhibited even more potent antifungal activity against Valsa mali and Physalospora piricola with EC50 values of 0.22 and 0.55 mg/L, respectively []. Mechanistic studies indicated that 8Vc might exert its effects by altering mycelial morphology and increasing cell membrane permeability [].
This series was designed to inhibit both epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA) simultaneously, a strategy thought to enhance antitumor effects and combat drug resistance [].
Pyrido[1,2-a]pyrimidin-4-imines
Compound Description:
This class of compounds was synthesized using a novel, copper(I)-catalyzed, one-pot reaction involving a [3+2] cycloaddition, ring-opening rearrangement, [4+2] cycloaddition, and aromatization cascade [].
Relevance:
Compound 5, a pyrimidine derivative, serves as a key precursor for synthesizing a range of new pyrazolopyrimidine derivatives, including compounds 6-9 and 10-14 []. These derivatives were designed and synthesized to explore their potential antiproliferative activities.
Compound Description:
This series of compounds was synthesized and evaluated for their hypolipidemic activity in a rat model of high-fat-diet-induced hyperlipidemia []. Several compounds within this series exhibited significant lipid-lowering effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.